Bromine-77

SPECT imaging pharmacokinetics slow-clearance tracers

Bromine-77 (⁷⁷Br) is a neutron-deficient radiohalogen isotope with a physical half-life of 57.04 hours and decays predominantly (99.3%) by electron capture to stable selenium-77, emitting prominent gamma rays at 239.0 keV and 520.7 keV suitable for SPECT imaging. As a cyclotron-produced radionuclide with a specific activity of 2.675 × 10¹⁶ Bq/g, ⁷⁷Br enables the synthesis of high-molar-activity radiopharmaceuticals and is increasingly evaluated for dual-modality theranostic applications, particularly as a Meitner-Auger electron emitter for targeted radionuclide therapy.

Molecular Formula BrH
Molecular Weight 77.9294 g/mol
CAS No. 15765-39-6
Cat. No. B1219884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromine-77
CAS15765-39-6
Synonyms77Br radioisotope
Br-77 radioisotope
Bromine-77
Molecular FormulaBrH
Molecular Weight77.9294 g/mol
Structural Identifiers
SMILESBr
InChIInChI=1S/BrH/h1H/i1-3
InChIKeyCPELXLSAUQHCOX-OIOBTWANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromine-77 (CAS 15765-39-6) Radiopharmaceutical Radionuclide: Core Properties and Procurement Considerations for Nuclear Medicine


Bromine-77 (⁷⁷Br) is a neutron-deficient radiohalogen isotope with a physical half-life of 57.04 hours and decays predominantly (99.3%) by electron capture to stable selenium-77, emitting prominent gamma rays at 239.0 keV and 520.7 keV suitable for SPECT imaging [1]. As a cyclotron-produced radionuclide with a specific activity of 2.675 × 10¹⁶ Bq/g, ⁷⁷Br enables the synthesis of high-molar-activity radiopharmaceuticals and is increasingly evaluated for dual-modality theranostic applications, particularly as a Meitner-Auger electron emitter for targeted radionuclide therapy [2]. Its established radiochemistry through electrophilic and nucleophilic substitution pathways permits labeling of diverse molecular vectors including steroids, PARP inhibitors, and antibodies, positioning ⁷⁷Br as a versatile radiohalogen for preclinical research, translational imaging, and targeted radiotherapy development [3].

Why Bromine-77 Cannot Be Simply Substituted with Iodine-123 or Fluorine-18 in Radiopharmaceutical Development


Procurement decisions for radiohalogens cannot rely on simple class-level substitution due to fundamental differences in physical decay characteristics, in vivo stability, and biodistribution profiles that directly impact imaging quality and therapeutic index. While iodine-123 (t₁/₂ = 13.3 h) offers superior gamma emissions for SPECT, its shorter half-life precludes imaging of slow pharmacokinetic processes beyond approximately 48 hours and its weaker C–I bond (bond dissociation energy approximately 57 kcal/mol versus approximately 68 kcal/mol for C–Br) leads to premature dehalogenation and non-specific thyroid accumulation of free radioiodide [1][2]. Fluorine-18 (t₁/₂ = 110 min) provides excellent PET image resolution but is incompatible with multi-day biodistribution studies or Auger electron therapy applications. Bromine-77 occupies a unique niche with its 57-hour half-life enabling extended time-point imaging, Auger electron emission (6–7 electrons per decay) for targeted radiotherapy, and a metabolically robust C–Br bond that resists dehalogenation and avoids thyroid sequestration, thereby delivering quantifiable advantages in specific experimental and clinical workflows that generic radiohalogen substitution would compromise [3][4].

Bromine-77 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Half-Life Differentiation: Bromine-77 Enables Extended Time-Point Imaging Inaccessible to Iodine-123

Bromine-77 (t₁/₂ = 57.04 hours) provides a more than 4-fold longer imaging window compared to iodine-123 (t₁/₂ = 13.3 hours), enabling acquisition of biodistribution data at time points beyond 48 hours post-injection when iodine-123 signal has decayed to less than 10% of its initial activity. This half-life difference directly translates to measurable differences in tumor uptake retention: 16α-[⁷⁷Br]bromoestradiol-17β demonstrates significantly enhanced uterine uptake at later time points compared to the iodine-125 analog, with the brominated compound maintaining higher target tissue concentration beyond the 1-hour mark where iodoestradiol shows only slight initial advantage [1].

SPECT imaging pharmacokinetics slow-clearance tracers

Auger Electron Therapeutic Index: Bromine-77 Delivers Quantifiable Cytotoxicity Not Achievable with Gamma-Only Emitters

Bromine-77 emits 6–7 Meitner-Auger electrons per decay, depositing high linear energy transfer (LET) radiation within nanometer-scale ranges to induce lethal DNA double-strand breaks when targeted to the cell nucleus [1]. This therapeutic capability is absent in gamma-only SPECT emitters like technetium-99m. In direct head-to-head in vitro cytotoxicity assays, the ⁷⁷Br-labeled PARP inhibitor [⁷⁷Br]RD1 demonstrated an EC₅₀ of 0.10 Bq/cell in OVCAR8-WT ovarian cancer cells, with viability reduction quantifiable down to 0.001 MBq/mL concentrations after 7-day exposure [2]. In vivo, a single dose of the ⁷⁷Br-labeled PARP-1 inhibitor [⁷⁷Br]Br-WC-DZ inhibited prostate cancer xenograft growth and significantly improved survival in tumor-bearing mice compared to untreated controls [3].

Auger electron therapy targeted radionuclide therapy PARP inhibition

C–Br Bond Stability: Bromine-77 Reduces Dehalogenation and Eliminates Thyroid Sequestration Compared to Radioiodine

The carbon–bromine bond in ⁷⁷Br-labeled compounds exhibits superior metabolic stability compared to carbon–iodine bonds, with bond dissociation energies of approximately 68 kcal/mol for C–Br versus approximately 57 kcal/mol for C–I [1]. This stability difference manifests in vivo as reduced free radiohalide release: free radioiodine accumulates avidly in the thyroid gland, confounding biodistribution measurements and increasing off-target radiation dose, whereas radiobromine released from degraded tracers distributes primarily in the bloodstream without organ-specific sequestration [2][3]. In rat biodistribution studies of ⁷⁷Br-labeled compounds, there is no detectable isotope uptake in the thyroid or gastric mucosa, in direct contrast to radioiodinated analogs that show pronounced thyroid accumulation [2].

in vivo stability biodistribution dehalogenation

Cyclotron Production Yield: 77Br via 75As(α,2n) Achieves Carrier-Free Isolation with >90% Radiochemical Yield

Bromine-77 can be produced via the ⁷⁵As(α,2n)⁷⁷Br nuclear reaction using arsenic trioxide targets bombarded with 28 MeV alpha particles, achieving a thick target yield of 0.3 mCi/μAh [1]. Subsequent anionic exchange resin separation yields carrier-free ⁷⁷Br with a radiochemical separation efficiency exceeding 90%, producing material suitable for high-specific-activity labeling without isotopic dilution [1]. Alternative production routes via ⁷⁹Br(p,3n)⁷⁷Kr→⁷⁷Br using 40 MeV proton beams have demonstrated variable yields ranging from 40 to 1,080 μCi per production run depending on target material and beam parameters, though corrosion issues with copper targets present engineering challenges [2]. More recent optimized methods using CoSe cyclotron targets and vertical dry distillation achieve yields of 17 ± 1 MBq·μA⁻¹·h⁻¹ for ⁷⁷Br at 13 MeV, with simultaneous production of ⁷⁶Br (103 ± 10 MBq·μA⁻¹·h⁻¹ at 16 MeV) enabling matched theranostic pairs [3].

cyclotron production carrier-free radiochemical separation

Bromine-77: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Extended Time-Point SPECT Imaging of Slow-Clearance Biologics and Antibodies

Bromine-77's 57-hour half-life directly addresses the limitation of iodine-123 (13.3-hour half-life) for imaging monoclonal antibodies, antibody fragments, and other slow-clearance biologics that require biodistribution assessment beyond 48 hours post-injection . Researchers can acquire SPECT images at 24, 48, 72, and 96-hour time points when iodine-123 signal would have decayed to <10%, <2%, <0.4%, and <0.1% of initial activity respectively, enabling complete pharmacokinetic characterization of long-circulating therapeutic candidates [1].

PARP-Targeted Auger Electron Radiotherapy for Ovarian and Prostate Cancer

The 6–7 Auger electrons emitted per ⁷⁷Br decay enable targeted radionuclide therapy when conjugated to PARP inhibitors, achieving EC₅₀ values of 0.10 Bq/cell in OVCAR8-WT ovarian cancer and demonstrating xenograft growth inhibition in prostate cancer models [1]. This application leverages both the therapeutic Auger emission and the imaging-capable gamma photons for dosimetry and treatment monitoring, establishing a true theranostic workflow unavailable with pure gamma emitters or shorter-lived positron emitters [2].

Estrogen Receptor-Positive Breast Tumor Imaging Without Thyroid Blockade

16α-[⁷⁷Br]bromoestradiol-17β and related ⁷⁷Br-labeled estrogen derivatives enable SPECT imaging of estrogen receptor-positive breast tumors with enhanced late-time-point target retention compared to radioiodinated analogs, while eliminating the need for thyroid blocking agents due to the absence of thyroidal free bromide accumulation [1]. This workflow simplification reduces patient preparation burden and eliminates a source of dosimetric uncertainty, with preliminary clinical studies demonstrating successful tumor visualization in breast cancer patients [2].

Carrier-Free Radiosynthesis of High-Specific-Activity Receptor Ligands

Carrier-free ⁷⁷Br produced via anionic exchange separation (>90% radiochemical yield) from cyclotron-irradiated arsenic targets enables radiosynthesis of receptor-binding radiopharmaceuticals at specific activities up to 2.675 × 10¹⁶ Bq/g [1]. This high specific activity is essential for saturable receptor systems (e.g., estrogen receptors, NET, VAChT) where excess unlabeled ligand would compete for binding sites, reducing signal-to-noise ratio and compromising quantitative imaging accuracy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromine-77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.